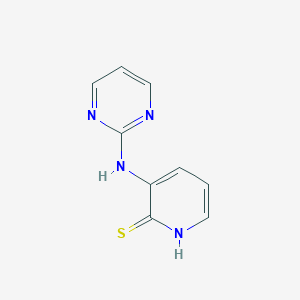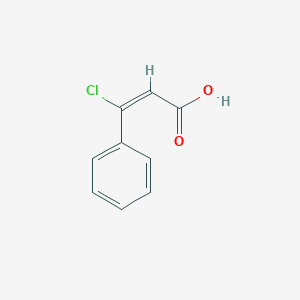
2-Propenoic acid, 3-chloro-3-phenyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-chloro-3-phenyl-, (Z)-, also known as cinnamic acid chloride, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a strong odor and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Cinnamic acid chloride has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid derivatives, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Cinnamic acid chloride has also been used in the synthesis of other organic compounds, such as esters, amides, and ketones.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. This reaction can lead to the formation of 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid derivatives, which have been shown to have various biological activities.
Biochemical and Physiological Effects
Cinnamic acid chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has anti-inflammatory and anti-microbial properties. Cinnamic acid derivatives have also been shown to have antioxidant properties and can scavenge free radicals in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cinnamic acid chloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and has a long shelf life. However, 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride is highly reactive and can be dangerous if not handled properly. It can also be difficult to work with due to its strong odor and potential for skin irritation.
Direcciones Futuras
There are several future directions for research on 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride. One area of research could focus on the synthesis of new 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid derivatives with improved biological activities. Another area of research could focus on the development of new synthetic methods for 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride that are more efficient and environmentally friendly. Additionally, research could be done to further understand the mechanism of action of 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride and its derivatives.
Métodos De Síntesis
Cinnamic acid chloride can be synthesized by reacting 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid with thionyl chloride in the presence of a catalyst. The reaction produces 2-Propenoic acid, 3-chloro-3-phenyl-, (Z)- acid chloride and sulfur dioxide gas. The yield of the reaction can be improved by using a higher concentration of thionyl chloride and a lower reaction temperature.
Propiedades
Número CAS |
18819-66-4 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
182.6 g/mol |
Nombre IUPAC |
(E)-3-chloro-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+ |
Clave InChI |
SYLUOHMELSXJDK-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\C(=O)O)/Cl |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)O)Cl |
Otros números CAS |
85311-87-1 |
Sinónimos |
Cinnamic acid, beta-chloro-, (Z)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



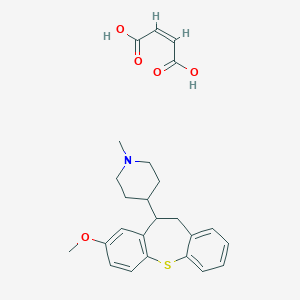
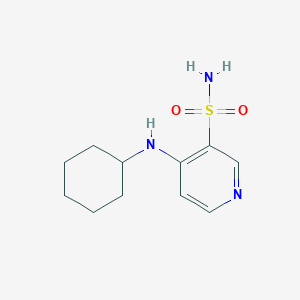
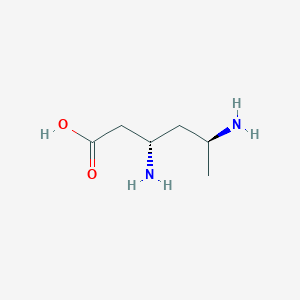
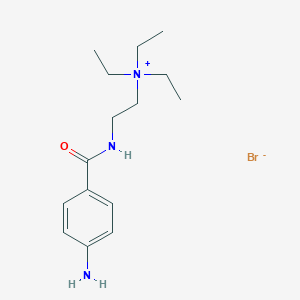
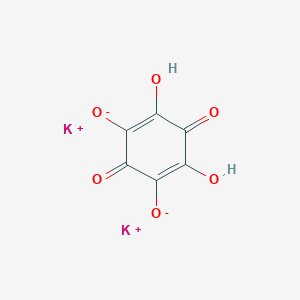
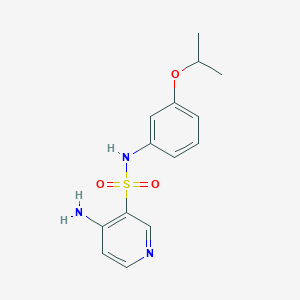
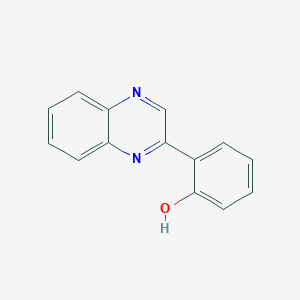
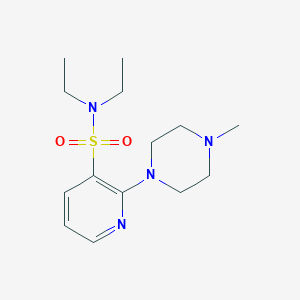
![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
